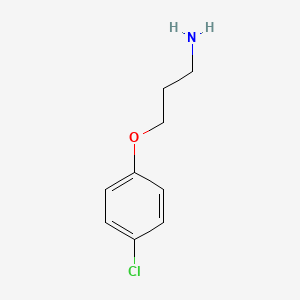

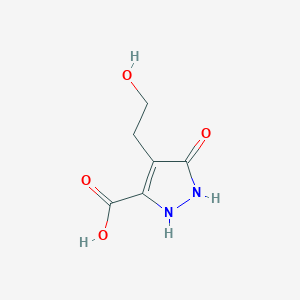

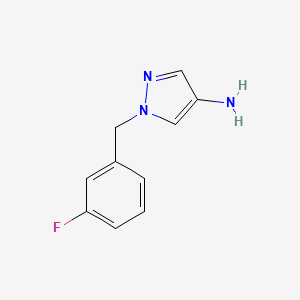

![molecular formula C12H12N2 B1336406 4,5'-Dimethyl-[2,2']bipyridinyl CAS No. 282541-27-9](/img/structure/B1336406.png)

4,5'-Dimethyl-[2,2']bipyridinyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,2’-bipyridine derivatives, such as “4,5’-Dimethyl-[2,2’]bipyridinyl”, has been studied extensively. For instance, Heuser and Stoehr extended the studies of the reaction with sodium to 2-methylpyridine and reported the isolation of a compound which they described as αα-Dimethyldipyridyl and which can be confidently identified as 2,2′-dimethyl-4,4′-bipyridine .Molecular Structure Analysis

The molecular structure of “4,5’-Dimethyl-[2,2’]bipyridinyl” is quite complex. Although bipyridine is often drawn with its nitrogen atoms in cis conformation, the lowest energy conformation both in solid state and in solution is in fact coplanar, with nitrogen atoms in trans position .Scientific Research Applications

Synthesis of Ruthenium (II) Complexes

This compound is used in the synthesis of a series of o-phenanthroline-substituted ruthenium (II) complexes . These complexes have various applications, including as catalysts in chemical reactions and in solar energy conversion .

Luminescent Material Synthesis

It serves as a starting material for the synthesis of blue luminescent molecules. These molecules exhibit emission at 450nm with a quantum yield of 43%, which can be useful in creating organic light-emitting diodes (OLEDs) and other light-emitting materials .

Organic Synthesis and Pharmaceuticals

As an intermediate in organic synthesis, 4,5’-Dimethyl-2,2’-bipyridine is involved in the production of various pharmaceuticals, contributing to the development of new drugs and therapies .

Dyestuffs and Agrochemicals Production

This compound is also utilized as a raw material in the synthesis of dyestuffs and agrochemicals, playing a role in the manufacturing of products ranging from textile dyes to pesticides .

Precursor for Bipyridine Derivatives

It acts as a precursor for the preparation of 5-methyl-5’vinyl-2,2’-bipyridine , which can have further applications in chemical synthesis and material science .

Chemical Analysis

4,5’-Dimethyl-2,2’-bipyridine: can be used for the determination of ferrous and cyanide compounds, indicating its role in analytical chemistry for detecting and quantifying these substances .

Solvatochromic and Environment-responsive Derivatives

The compound is important for creating solvatochromic and environment-responsive derivatives , such as viologens and monoquats, which respond to changes in their environment making them useful in sensors and smart materials .

Chemical Intermediate

Lastly, it is used broadly as a chemical intermediate, indicating its versatility in various chemical reactions and processes .

properties

IUPAC Name |

4-methyl-2-(5-methylpyridin-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-5-6-13-12(7-9)11-4-3-10(2)8-14-11/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEVBJQKGSHJHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What makes 4,5'-Dimethyl-2,2'-bipyridine significant in the field of chemistry?

A1: 4,5'-Dimethyl-2,2'-bipyridine is a versatile ligand in coordination chemistry. It readily forms complexes with transition metals like copper and iron. This property makes it particularly useful in developing catalysts for reactions like Atom Transfer Radical Polymerization (ATRP) [, ].

Q2: How does 4,5'-Dimethyl-2,2'-bipyridine contribute to the effectiveness of ATRP catalysts?

A2: In ATRP, the choice of ligand significantly influences the catalyst's activity and control over polymerization. Studies have shown that copper-based ATRP catalysts utilizing 4,5'-Dimethyl-2,2'-bipyridine exhibit good control over the polymerization of methyl methacrylate, resulting in polymers with well-defined molecular weights and narrow polydispersity []. This control stems from the ligand's ability to modulate the electronic and steric environment around the copper center, thereby influencing the key steps of the ATRP mechanism.

Q3: Are there specific structural features of 4,5'-Dimethyl-2,2'-bipyridine that impact its effectiveness in ATRP?

A3: Yes, the position of the methyl substituents on the bipyridine ring plays a crucial role. Research suggests that 4,5'-Dimethyl-2,2'-bipyridine outperforms its 4,4'-dimethyl counterpart as a ligand in copper-mediated ATRP, yielding polymers with even lower polydispersity []. This difference highlights the importance of ligand structure optimization for achieving optimal catalytic performance in ATRP.

Q4: Beyond ATRP, are there other areas where 4,5'-Dimethyl-2,2'-bipyridine shows promise?

A4: Absolutely. The ability of 4,5'-Dimethyl-2,2'-bipyridine to form stable complexes extends to other metals like Palladium(II) []. This opens possibilities for its application in various palladium-catalyzed reactions, known for their importance in organic synthesis. While the provided research focuses on its use in ATRP and as a ligand in metal complexes, its potential applications likely extend to other areas of chemistry that utilize transition metal catalysts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

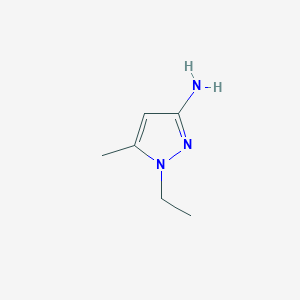

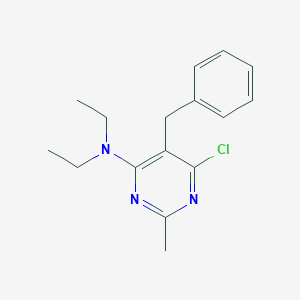

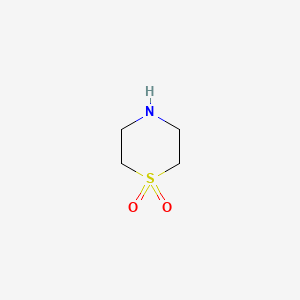

![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B1336333.png)